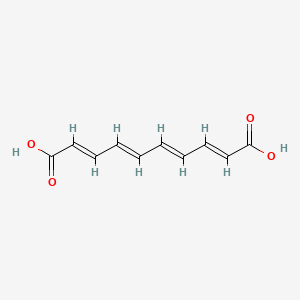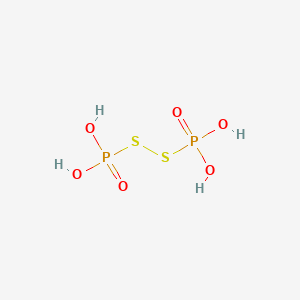
Disulfanediylbis(phosphonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfanediylbis(phosphonic acid) is an inorganic disulfide and a phosphorus oxoacid.
Aplicaciones Científicas De Investigación
Fuel Cell Applications : Phosphonated poly(arylene ether sulfone) polymer electrolytes, developed for direct methanol fuel cells, demonstrate high proton conductivity and low methanol crossover, making them potential candidates for proton exchange membrane fuel cells (PEMFCs) (Abu-Thabit, Ali, & Zaidi, 2010).
Anticorrosive Properties : Phosphonic acid-containing polymers show promise as anticorrosive coatings. They significantly reduce the corrosion rate of polymer-coated mild steel in a saline solution (Chauveau et al., 2015).
High Proton Conductivity : Polysulfones grafted with poly(vinylphosphonic acid) exhibit high proton conductivity, both in hydrated and nominally dry states, suggesting their utility in fuel cell membranes (Parvole & Jannasch, 2008).
Polymers for Fuel Cells : Blending phosphonated polysulfones with sulfonated poly(ether ether ketone) results in membranes with enhanced properties for fuel cell applications, such as improved mechanical strength and thermal stability (Abu-Thabit et al., 2012).
Surface/Interface Control in Materials : Phosphonic acids are increasingly used to control surface and interface properties in materials, such as in the development of organic electronic devices, photovoltaic cells, and nanomaterials (Guerrero et al., 2013).
Electrochemical Applications : The use of (aminomethyl)phosphonic acid in a catalytic system for olefin epoxidation demonstrates high yields and environmental benefits, suggesting its utility in large-scale industrial applications (Sato et al., 1997).
Selective Enrichment of Uranium(VI) : Phosphonate-derivatized resins show high sorption capacity and selectivity for uranium(VI), indicating their potential in nuclear waste management and environmental remediation (Merdivan, Buchmeiser, & Bonn, 1999).
Propiedades
Nombre del producto |
Disulfanediylbis(phosphonic acid) |
|---|---|
Fórmula molecular |
H4O6P2S2 |
Peso molecular |
226.11 g/mol |
Nombre IUPAC |
(phosphonodisulfanyl)phosphonic acid |
InChI |
InChI=1S/H4O6P2S2/c1-7(2,3)9-10-8(4,5)6/h(H2,1,2,3)(H2,4,5,6) |
Clave InChI |
QKBSYAOOLDJWIB-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)SSP(=O)(O)O |
SMILES canónico |
OP(=O)(O)SSP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,3S,4R,8R,9E,13R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylprop-2-enoate](/img/structure/B1233374.png)

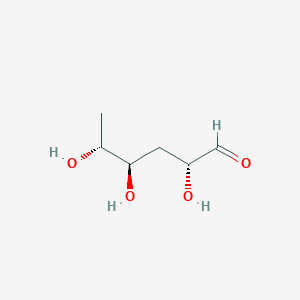


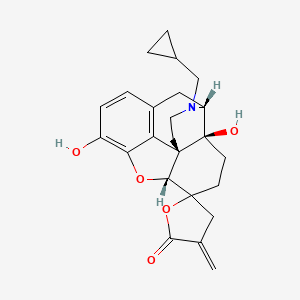

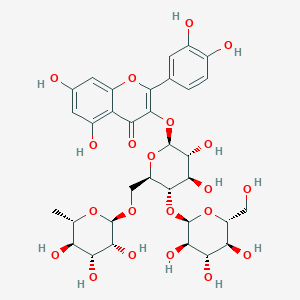

![1-ethyl-6-methyl-3-[(E)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1233391.png)
